molecular formula C9H17NO B11918320 Decahydroisoquinolin-5-ol

Decahydroisoquinolin-5-ol

Cat. No.: B11918320
M. Wt: 155.24 g/mol
InChI Key: MGSIOPAIRPXABG-UHFFFAOYSA-N
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Description

Decahydroisoquinolin-5-ol is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by a decahydroisoquinoline scaffold with a hydroxyl group at the 5th position. This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydroisoquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pd(II)-catalyzed diastereoselective ring formation, which introduces the desired non-prime site substituent and constructs the decahydroisoquinoline scaffold . Another approach involves the use of metal catalysts or catalyst-free processes in water, which are efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydroisoquinolin-5-ol is unique due to its specific hydroxyl group placement and its ability to undergo diverse chemical reactions. Its potential as a therapeutic agent and its versatility in scientific research further distinguish it from other similar compounds .

Biological Activity

Decahydroisoquinolin-5-ol (DHIQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DHIQ, focusing on its mechanisms of action, therapeutic implications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is a saturated derivative of isoquinoline, characterized by a fused-ring structure. Its molecular formula is C9H17NOC_9H_{17}NO, with a molecular weight of approximately 173.24 g/mol. The compound typically exists in hydrochloride form, enhancing its solubility and stability in aqueous solutions.

DHIQ's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. This modulation can lead to alterations in neuronal activity, which may have therapeutic implications for neurological disorders.

Neuroprotective Effects

Research indicates that DHIQ exhibits neuroprotective properties, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to enhance neuronal survival under stress conditions by modulating oxidative stress pathways .

Antiviral Activity

DHIQ derivatives have demonstrated significant antiviral activity, particularly against SARS-CoV-2. A study highlighted the compound's ability to inhibit the SARS chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication. The synthesized DHIQ derivatives displayed moderate inhibitory activities, suggesting that the fused-ring structure serves as an effective scaffold for developing antiviral agents .

Comparative Analysis with Related Compounds

DHIQ is often compared with other isoquinoline derivatives due to structural similarities. Below is a comparison highlighting key characteristics:

Compound NameMolecular FormulaKey Characteristics
Decahydroisoquinolin-4a-ol hydrochloride C9H17NO·HClSimilar fused-ring structure; different hydroxyl position
N-(decahydroisoquinolin-5-yl)propanamide C12H19N1OContains an amide functional group; varying biological activity
Decahydroisoquinolin-5-one hydrochloride C9H15NOKetone instead of alcohol; different reactivity patterns

DHIQ stands out due to its specific hydroxyl positioning at the 5-position, which is associated with enhanced biological activities compared to its analogs .

Case Studies and Research Findings

  • Inhibitory Effects on SARS-CoV-2 :
    • A study synthesized various DHIQ derivatives and evaluated their inhibitory effects on the 3CLpro enzyme. The most potent derivative showed an IC50 value indicating effective inhibition at low concentrations, emphasizing the potential of DHIQ as a lead compound for antiviral drug development .
  • Neuroprotective Studies :
    • In vitro studies demonstrated that DHIQ could protect neuronal cells from oxidative damage induced by neurotoxic agents. The mechanism involved the upregulation of antioxidant defenses and modulation of apoptotic pathways, suggesting its potential utility in neurodegenerative disease therapies .
  • Antimicrobial Activity :
    • Research has also indicated that DHIQ exhibits antimicrobial properties against various pathogens. Its effectiveness was assessed through minimum inhibitory concentration (MIC) assays, revealing promising results against both bacterial and fungal strains .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h7-11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSIOPAIRPXABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2C(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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